molecular formula C16H15NO5 B258857 Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate

Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate

Cat. No. B258857
M. Wt: 301.29 g/mol
InChI Key: BZMXYDBVVIWVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate, also called Methyl BEOP, is a chemical compound with a molecular formula C18H19NO5. It is primarily used in scientific research applications, where it acts as a potent inhibitor of the enzyme histone deacetylase (HDAC).

Mechanism of Action

Methyl BEOP acts as an Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate inhibitor by binding to the active site of Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate enzymes and preventing them from removing acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to the re-expression of silenced genes.
Biochemical and Physiological Effects:
Methyl BEOP has been shown to have potent anti-cancer effects in various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl BEOP in lab experiments is its potency as an Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate inhibitor. It has been shown to be more potent than other Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate inhibitors, such as suberoylanilide hydroxamic acid (SAHA). However, one limitation of using Methyl BEOP is its solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on Methyl BEOP. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its effects on epigenetic modifications beyond histone acetylation, such as DNA methylation. Additionally, research could focus on developing more water-soluble derivatives of Methyl BEOP for use in experimental settings.

Synthesis Methods

The synthesis of Methyl BEOP involves a multi-step process that begins with the reaction of 2-ethyl-6-hydroxypyran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with benzamide to form the benzamido acid chloride, which is then reacted with methyl alcohol to form Methyl BEOP.

Scientific Research Applications

Methyl BEOP is primarily used in scientific research applications as an Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate inhibitor. Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylates are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. Inhibition of Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylates can lead to the re-expression of genes that are silenced in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases.

properties

Product Name

Methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 5-benzamido-2-ethyl-6-oxopyran-3-carboxylate

InChI

InChI=1S/C16H15NO5/c1-3-13-11(15(19)21-2)9-12(16(20)22-13)17-14(18)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,17,18)

InChI Key

BZMXYDBVVIWVGF-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CCC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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